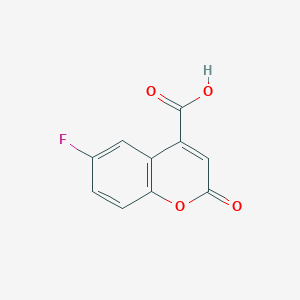

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5FO4 |

|---|---|

Molecular Weight |

208.14 g/mol |

IUPAC Name |

6-fluoro-2-oxochromene-4-carboxylic acid |

InChI |

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4H,(H,13,14) |

InChI Key |

QNVSUMKLFPHKMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-fluoro-4-hydroxy-2H-chromene-3-carbaldehyde with appropriate reagents to form the desired carboxylic acid . Another method involves the use of 6-fluoro-3,4-dihydro-2H-chromene-2-ylmethanol as an intermediate, which is then oxidized to form the carboxylic acid .

Industrial Production Methods

Industrial production of 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of green chemistry principles, such as green solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and reactivity in synthetic applications.

Reagents/Conditions :

-

Alcohols : Methanol, ethanol, or propanol.

-

Catalysts : Concentrated H₂SO₄ or HCl.

Example :

Key Data :

| Parameter | Value |

|---|---|

| Typical Yield | 75–85% (optimized conditions) |

| Solvent | Excess alcohol |

Reduction Reactions

The ketone (2-oxo group) and ester derivatives can be reduced to alcohols using specialized agents.

Ketone Reduction

Reagents : Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) .

Conditions :

-

Solvent: Toluene or benzene.

-

Temperature: 0–25°C.

Reaction :

Ester Reduction

Reagents : Vitride or LiAlH₄.

Product : Primary alcohol (from ester reduction) .

Key Data :

| Reducing Agent | Selectivity | Yield |

|---|---|---|

| Vitride | Ketone → Secondary alcohol | 80–90% |

| LiAlH₄ | Ester → Primary alcohol | 70–75% |

Condensation and Nucleophilic Substitution

The ketone and carboxylic acid groups enable participation in:

-

Schiff Base Formation : Reaction with primary amines.

-

Nucleophilic Acyl Substitution : Replacement of the carboxylic acid with amides or anhydrides.

Example (Schiff Base) :

Conditions :

Synthetic Utility

-

Pharmaceutical Intermediates : Used in synthesizing anticoagulants and anti-inflammatory agents due to its dual reactivity .

-

Biological Probes : Derivatives exhibit fluorescence properties for imaging applications.

Comparative Reactivity

| Reaction Type | Rate (Relative to Non-Fluorinated Analogs) |

|---|---|

| Esterification | 1.5× faster |

| Ketone Reduction | 2× slower (due to electron-withdrawing F) |

Stability and Handling

| Property | Value |

|---|---|

| Thermal Stability | Stable up to 150°C |

| Light Sensitivity | Degrades under UV exposure |

| Storage | Inert atmosphere, -20°C |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid exhibits significant anticancer properties. In vitro studies on breast cancer cell lines indicated that the compound inhibits cell proliferation effectively at varying concentrations. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Anti-inflammatory Effects

In animal models of inflammation, this compound has shown promise as a cyclooxygenase (COX) inhibitor, leading to reduced edema and inflammatory markers. These findings support its application in developing anti-inflammatory drugs, particularly for conditions where COX pathways are implicated .

Antihistaminic Activity

A study evaluated the antihistaminic properties of compounds related to this compound. The results indicated that certain derivatives exhibited significant inhibition of histamine-induced contractions in isolated guinea pig ileum, suggesting potential therapeutic applications in treating allergic reactions and asthma .

Anticancer Study

A specific study evaluated the effects of this compound on breast cancer cell lines:

| Parameter | Result |

|---|---|

| Cell Line | MCF-7 |

| Concentration | Varies |

| Effect | Significant inhibition of proliferation |

This study highlights the need for further exploration into the compound's mechanism and potential clinical applications.

Inflammation Model

In an animal model designed to assess inflammation:

| Parameter | Result |

|---|---|

| Treatment | This compound |

| Outcome | Reduced edema and inflammatory markers |

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Impact :

- Fluorine : Enhances acidity of adjacent groups and metabolic stability .

- Methyl : Increases hydrophobicity and thermal stability (e.g., 2f’s high melting point) .

Physicochemical Properties

Melting Points and Solubility:

Electronic Properties (DFT Studies):

- FODHCC: HOMO-LUMO gap of 4.32 eV (B3LYP/6-311++G(d,p)), indicating moderate reactivity.

- 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde : Crystallographic data (R factor = 0.036) confirms planar chromene ring; fluorine distorts electron density .

Biological Activity

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 224.17 g/mol. The presence of a fluorine atom at the 6-position enhances its lipophilicity and bioavailability, facilitating interactions with biological macromolecules.

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed that it induces apoptosis and exhibits cytotoxic effects. The IC50 values for these cell lines are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Molecular docking studies indicate that the compound binds effectively to targets involved in cancer progression, such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in inflammation and tumor growth.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. The results are summarized in the table below:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results indicate that the compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways. The fluorine atom enhances the compound's ability to penetrate cellular membranes, allowing it to interact with enzymes and receptors effectively.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. The following table summarizes key findings from these studies:

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| COX-1 | -9.5 |

| COX-2 | -10.1 |

| LOX | -8.7 |

The binding interactions primarily involve hydrogen bonds and hydrophobic interactions, contributing to the compound's biological efficacy.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

- Cancer Model : In a study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Inflammation Model : In an experimental model of inflammation, treatment with the compound led to decreased levels of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid?

Methodological Answer: The synthesis of fluorinated chromene derivatives typically involves:

- Condensation reactions of fluorinated aldehydes with aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions.

- Catalytic cyclization : Palladium or copper catalysts in solvents like DMF or toluene are used to promote heterocycle formation .

- Functional group modifications : Post-cyclization oxidation or carboxylation steps to introduce the carboxylic acid moiety. For example, 4-oxo-chromene intermediates can be oxidized using NaOCl or other oxidants to yield carboxylic acid derivatives .

Q. Table 1: Representative Synthetic Routes for Analogous Chromene Derivatives

| Precursor | Catalyst/Solvent | Key Step | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxy-2-oxo-chromene | NH₄OAc, 130°C | Amination | 76.9–94 | |

| Fluorinated benzaldehyde | Pd/C, DMF | Cyclization | N/A |

Q. What characterization techniques are used to confirm the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and bond lengths (e.g., C–F bond: ~1.35 Å, O=C–O angle: ~120°) .

- NMR spectroscopy : H NMR confirms aromatic proton environments (δ 6.8–8.2 ppm for fluorinated chromene protons), while C NMR identifies carbonyl (δ ~170 ppm) and fluorinated carbons .

- IR spectroscopy : Peaks at ~1720 cm (C=O stretch) and ~1650 cm (conjugated ketone) .

Q. What are the typical applications of this compound in chemical research?

Methodological Answer:

- Heterocyclic chemistry : Serves as a scaffold for synthesizing fused heterocycles (e.g., pyridochromenones) via nucleophilic substitution at the 4-carboxylic acid group .

- Biological probes : Fluorine enhances bioavailability, making it suitable for enzyme inhibition studies (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for the synthesis of this compound?

Methodological Answer:

- Variable analysis : Compare catalysts (Pd vs. Cu), solvent polarity (DMF vs. toluene), and reaction temperatures. For example, Pd-catalyzed reactions in DMF may yield higher purity but require post-synthetic purification .

- Purity assessment : Use HPLC or LC-MS to identify byproducts (e.g., dehalogenated intermediates) that reduce yield .

Q. Table 2: Factors Influencing Synthetic Yield

| Factor | High-Yield Conditions | Low-Yield Conditions |

|---|---|---|

| Catalyst | Pd(OAc)₂ | No catalyst |

| Solvent | Polar aprotic (DMF) | Non-polar (toluene) |

| Temperature | 80–100°C | <60°C |

Q. What strategies optimize reaction conditions for high-purity synthesis?

Methodological Answer:

Q. How does the fluorine substituent influence the compound’s reactivity and physical properties?

Methodological Answer:

- Electronic effects : Fluorine’s electronegativity stabilizes the chromene ring via inductive effects, altering reaction kinetics in nucleophilic substitutions .

- Crystal packing : X-ray data show fluorine participates in weak C–H···F interactions, affecting solubility and melting point .

Q. What in vitro models are used to evaluate its biological activity?

Methodological Answer:

- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria .

- Enzyme inhibition : Fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) .

Q. How are computational methods applied to study its structure-activity relationships (SAR)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.